![molecular formula C13H10ClNO4 B2508641 Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate CAS No. 860649-77-0](/img/structure/B2508641.png)
Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate
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Overview
Description
Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate is a compound that has been synthesized and studied for its chemical properties and potential applications. The compound is characterized by the presence of a furoate ester group and a 3-chlorobenzoyl amino substituent. This structure is related to various research efforts aimed at exploring the chemistry of furan derivatives and their potential in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related furan compounds has been explored in several studies. For instance, a convenient synthesis of 5-substituted-2,5-dihydro-2-furoic acids has been reported, where 5-alkyl and 5-aryl-2-furoic acids were reduced and then esterified, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers . Another study described the synthesis of 5-acetyl derivatives of alkyl 2-furoates, which involved chloroethylation, substitution, and methanolysis steps . These methods could potentially be adapted for the synthesis of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate by incorporating the appropriate 3-chlorobenzoyl amino substituent at the relevant step.
Molecular Structure Analysis
The molecular structure of furan derivatives has been a subject of interest due to their unique properties. For example, the crystal structure of a related compound, (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate, was determined, revealing intermolecular N—H⋯O hydrogen bonds that link the molecules into extended chains . This information can provide insights into the potential molecular interactions and stability of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. The palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides has been studied, leading to the formation of 5-arylfurans . Additionally, the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, demonstrating the versatility of these compounds in polymerization reactions . These studies suggest that Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate could also participate in similar reactions, potentially leading to novel materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their substituents. For instance, the spectroscopic properties of methyl 5-alkyl-2,5-dihydro-2-furoates have been investigated, showing large long-range coupling constants and two high absorption maxima in the IR spectrum . The formation of novel nitrofuran metabolites in the xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate has also been reported, indicating the reactivity of these compounds under enzymatic conditions . These findings can be used to infer the reactivity and spectroscopic characteristics of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate.
Scientific Research Applications
Metabolite Formation and Reduction Processes
Research on compounds related to Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate includes studies on the formation of novel nitrofuran metabolites through enzymatic reduction processes. For instance, the xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate led to the isolation of new types of nitrofuran metabolites, including a dihydroxyhydrazine derivative and a hydroxylaminofuran derivative, highlighting the compound's potential in generating biologically relevant metabolites (Yamada et al., 1984).
Synthesis and Chemical Transformations
Further research has been dedicated to the synthesis and chemical transformations of related furoate derivatives. For example, the synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates was explored, providing a pathway to more complex furan-based compounds via chemical modifications, such as oxidation and methanolysis (Kuticheva et al., 2015).
Palladium-Catalyzed Arylation
Biological Activity Investigations
Additionally, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with secondary amines has been studied, leading to the formation of β-amino-2(5H)-furanones. This research also delved into the unexpected products and their preliminary bioactivity investigations, highlighting the potential biological applications of these compounds (Mo et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 5-[(3-chlorobenzoyl)amino]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-13(17)10-5-6-11(19-10)15-12(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLRRFOXNJEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate |
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